molecular formula C13H11ClN2O4S B13242063 Benzyl N-[3-(chlorosulfonyl)pyridin-4-yl]carbamate

Benzyl N-[3-(chlorosulfonyl)pyridin-4-yl]carbamate

Cat. No.: B13242063
M. Wt: 326.76 g/mol
InChI Key: ZSBWNZGXMQLOIE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Benzyl N-[3-(chlorosulfonyl)pyridin-4-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various carbamate derivatives, while reduction reactions can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[3-(chlorosulfonyl)pyridin-4-yl]carbamate is unique due to its specific substitution pattern on the pyridine ring and the presence of both a benzyl and a chlorosulfonyl group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .

Biological Activity

Benzyl N-[3-(chlorosulfonyl)pyridin-4-yl]carbamate is a chemical compound notable for its significant biological activity, particularly in the context of enzyme inhibition and protein modification. This article delves into its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a benzyl group linked to a carbamate moiety , which is further connected to a pyridine ring substituted with a chlorosulfonyl group . The molecular formula is C8H8ClN2O4SC_8H_8ClN_2O_4S, and it has a molecular weight of 326.76 g/mol. The presence of the chlorosulfonyl group enhances its reactivity, making it suitable for various biological applications.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, particularly those containing serine or cysteine residues. This covalent modification can lead to:

  • Inhibition of enzymatic activity
  • Alteration of protein function
  • Potential therapeutic effects in drug development

The chlorosulfonyl group is particularly reactive, allowing the compound to engage in targeted interactions that may not be possible with other similar compounds.

Enzyme Inhibition Studies

Research has demonstrated that this compound can effectively inhibit various enzymes, making it a candidate for drug development. For instance, studies have shown its potential in:

  • Targeting specific pathways : By inhibiting key enzymes involved in metabolic pathways, it may help in managing diseases such as cancer or metabolic disorders.
  • Modulating receptor activity : Its ability to modify protein interactions suggests potential use in designing receptor modulators .

Case Studies

  • Inhibition of Serine Proteases : A study highlighted the compound's effectiveness against serine proteases, where it demonstrated significant inhibition rates compared to control compounds. This suggests its potential role in therapeutic strategies targeting diseases where serine proteases are implicated.
  • Cancer Research : Preliminary studies indicate that this compound may exhibit anti-cancer properties by inhibiting enzymes critical for tumor growth and survival.

Comparative Analysis with Similar Compounds

To better understand the uniqueness and reactivity of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesUnique Aspects
Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamateSimilar core structure with different substitutionDifferent reactivity due to substitution pattern
Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamateContains chlorosulfonyl group at a different positionVariations in biological activity due to position
Benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamateIncorporates trifluorobutane moietyEnhanced lipophilicity and potential bioactivity

This table illustrates how the specific substitution pattern on the pyridine ring and the presence of both benzyl and chlorosulfonyl groups make this compound particularly reactive for applications involving enzyme inhibition and protein modification.

Properties

Molecular Formula

C13H11ClN2O4S

Molecular Weight

326.76 g/mol

IUPAC Name

benzyl N-(3-chlorosulfonylpyridin-4-yl)carbamate

InChI

InChI=1S/C13H11ClN2O4S/c14-21(18,19)12-8-15-7-6-11(12)16-13(17)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,17)

InChI Key

ZSBWNZGXMQLOIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=NC=C2)S(=O)(=O)Cl

Origin of Product

United States

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